molecular formula C9H12BrNS B13168793 5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

Cat. No.: B13168793
M. Wt: 246.17 g/mol
InChI Key: CDYJTVXLDXVQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is a complex organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves the reaction of cyclopropylmethyl bromide with 2-methyl-1,3-thiazole under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (Et3N) and a solvent like dichloromethane (DCM). The reaction proceeds through a nucleophilic substitution mechanism where the bromomethyl group is introduced to the cyclopropyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: A simpler compound with similar reactivity but lacking the thiazole ring.

    2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the cyclopropyl and bromomethyl groups.

    Bromomethylcyclopropane: Similar in structure but without the thiazole ring.

Uniqueness

5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to the combination of the cyclopropyl, bromomethyl, and thiazole moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c1-7-11-5-8(12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3

InChI Key

CDYJTVXLDXVQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2(CC2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.